molecular formula C20H17NO2 B099281 N,N-Diphenyl-4-methoxybenzamide CAS No. 16034-40-5

N,N-Diphenyl-4-methoxybenzamide

Cat. No. B099281
CAS RN: 16034-40-5
M. Wt: 303.4 g/mol
InChI Key: GVALSXYCLDABKT-UHFFFAOYSA-N
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Description

“N,N-Diphenyl-4-methoxybenzamide” is a chemical compound with the molecular formula C20H17NO2 . It is also known by other names such as “4-Methoxy-N,N-diphenylbenzamide” and "Benzamide, 4-methoxy-N,N-diphenyl-" .


Molecular Structure Analysis

The molecular weight of “N,N-Diphenyl-4-methoxybenzamide” is 303.4 g/mol . The InChIKey, a unique identifier for the compound, is GVALSXYCLDABKT-UHFFFAOYSA-N . The compound has a complex structure with 23 heavy atoms .


Physical And Chemical Properties Analysis

“N,N-Diphenyl-4-methoxybenzamide” is a solid at 20 degrees Celsius . It has a melting point range of 140.0 to 142.0 degrees Celsius . The compound has a XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Medicine: Antioxidant and Antibacterial Agent

N,N-Diphenyl-4-methoxybenzamide: has been explored for its potential in medicine due to its antioxidant and antibacterial properties . These characteristics are crucial in the development of new treatments and preventive measures against oxidative stress-related diseases and bacterial infections.

Agriculture: Synthesis of Agrochemicals

In agriculture, this compound could be used in the synthesis of agrochemicals. Its chemical structure allows for the creation of derivatives that may act as growth promoters or pesticides .

Material Science: Synthesis of Advanced Materials

The compound’s ability to undergo various chemical reactions makes it a candidate for the synthesis of advanced materials. Its application in material science could lead to the development of new polymers or coatings with unique properties .

Environmental Science: Pollutant Degradation

N,N-Diphenyl-4-methoxybenzamide: may have applications in environmental science, particularly in the degradation of pollutants. Its chemical properties could be harnessed to break down harmful substances in the environment .

Analytical Chemistry: Chemical Analysis and Reactions

This compound is used in analytical chemistry for its reactivity in synthesizing other complex molecules. It serves as a building block in various chemical analyses and reactions .

Pharmacology: Drug Synthesis

In pharmacology, N,N-Diphenyl-4-methoxybenzamide is valuable for its role in drug synthesis. It can be a precursor or an intermediate in the creation of pharmaceuticals that target specific diseases .

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Result of Action

As a biochemical used in proteomics research , it may influence protein expression or function, but specific effects are currently unknown.

properties

IUPAC Name

4-methoxy-N,N-diphenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVALSXYCLDABKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342823
Record name N,N-Diphenyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16034-40-5
Record name N,N-Diphenyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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